N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide” is a compound that contains a trimethoxyphenyl (TMP) group . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . This moiety is prominently present in the molecular structures of various research studies, demonstrating remarkable multi-activity or specific targeting .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . The TMP group is a six-membered electron-rich ring, which is one of the most critical and valuable cores of a variety of biologically active molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the presence of the TMP group and the thiazole ring. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely to be influenced by the presence of the TMP group and the thiazole ring. The TMP group is chemically an aromatic fatty acid composed of a phenyl ring substituted with an acrylic acid group .
Scientific Research Applications
Anticancer Applications
Compounds with structural similarities to N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, a series of substituted benzamides demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, showcasing higher activities than some reference drugs in certain cases (Ravinaik, et al., 2021). Another study highlighted the synthesis of Schiff’s bases containing thiadiazole and benzamide groups, which exhibited promising anticancer activity against a panel of human cancer cell lines (Tiwari, et al., 2017).
Antimicrobial and Antifungal Activities
Research into thiazole derivatives, a category to which our compound of interest is related, has revealed substantial antimicrobial and antifungal potentials. For example, thiazole derivatives have been synthesized and confirmed for their antimicrobial activity, showing promising results against gram-positive and gram-negative bacteria (Chawla, 2016). Another study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives, which exhibited more potent antibacterial activity against pathogenic strains than reference drugs (Bikobo, et al., 2017).
Antitubercular Activity
Some derivatives have also been explored for their antitubercular activity. For example, a study involving the synthesis of 4-oxo-thiazolidine derivatives of 2-amino-5-nitrothiazole indicated that these compounds showed promising antitubercular activity against Mycobacterium tuberculosis (Samadhiya, et al., 2013).
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival .
Mode of Action
This compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . It also inhibits Hsp90, a chaperone protein involved in the proper folding of other proteins, leading to the degradation of Hsp90 client proteins .
Pharmacokinetics
Compounds with similar structures have shown good absorption, distribution, metabolism, and excretion (adme) properties
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . It also leads to the degradation of Hsp90 client proteins, affecting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions might affect the compound’s stability or its interaction with its targets. The presence of other molecules might compete with the compound for its target binding sites, affecting its efficacy .
Biochemical Analysis
Biochemical Properties
The compound N-(4-(3-oxo-3-((3,4,5-trimethoxyphenyl)amino)propyl)thiazol-2-yl)benzamide interacts with several enzymes, proteins, and other biomolecules. It has been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . The compound’s interactions with these biomolecules are primarily inhibitory, disrupting their normal function and leading to various biochemical effects.
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting tubulin polymerization, which disrupts microtubule dynamics . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. The compound effectively inhibits tubulin, a globular protein that is the main constituent of microtubules in cells . This inhibition disrupts the normal function of microtubules, leading to various cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits potent inhibitory activity against various cancerous cell lines, with IC 50 values between 0.36 and 0.86 μM . Over time, this inhibition can lead to significant changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent inhibitory activity against various cancerous cell lines. At higher doses, the compound may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, leading to changes in metabolic flux or metabolite levels .
Transport and Distribution
The compound this compound is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can affect its localization or accumulation within cells .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm of cells, where it interacts with tubulin . This interaction disrupts the normal function of microtubules, leading to various cellular effects.
Properties
IUPAC Name |
N-[4-[3-oxo-3-(3,4,5-trimethoxyanilino)propyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-28-17-11-16(12-18(29-2)20(17)30-3)23-19(26)10-9-15-13-31-22(24-15)25-21(27)14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCVGCRUTYLBPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.